molecular formula C19H17F3N4O B15281286 N-(4-isopropylphenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

N-(4-isopropylphenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B15281286
M. Wt: 374.4 g/mol
InChI Key: UOOZLCUDNUXDDK-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylphenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a pyridine boronic acid derivative.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an isocyanate or a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylphenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-isopropylphenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may bind to the active site of an enzyme, blocking its activity and resulting in a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    N-(4-isopropylphenyl)-1-(2-pyridinyl)-5-methyl-1H-pyrazole-4-carboxamide: Similar structure but lacks the trifluoromethyl group.

    N-(4-isopropylphenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide: Similar structure but with a different position of the carboxamide group.

Uniqueness

The presence of the trifluoromethyl group in N-(4-isopropylphenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

Properties

Molecular Formula

C19H17F3N4O

Molecular Weight

374.4 g/mol

IUPAC Name

N-(4-propan-2-ylphenyl)-1-pyridin-2-yl-5-(trifluoromethyl)pyrazole-4-carboxamide

InChI

InChI=1S/C19H17F3N4O/c1-12(2)13-6-8-14(9-7-13)25-18(27)15-11-24-26(17(15)19(20,21)22)16-5-3-4-10-23-16/h3-12H,1-2H3,(H,25,27)

InChI Key

UOOZLCUDNUXDDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=N3)C(F)(F)F

Origin of Product

United States

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